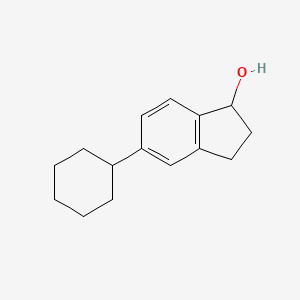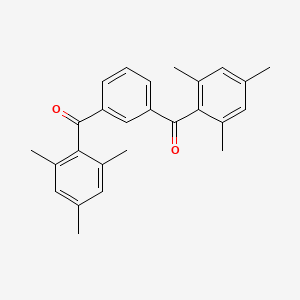
Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] is a chemical compound with the molecular formula C26H27O3P. It is also known by its systematic name, phosphine oxide, phenylbis(2,4,6-trimethylbenzoyl)- . This compound is characterized by its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to a central methanone unit through a 1,3-phenylenebis linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with a suitable phosphine oxide precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production .
化学反应分析
Types of Reactions
Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce methanol derivatives .
科学研究应用
Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] has a wide range of applications in scientific research:
作用机制
The mechanism of action of Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] involves its ability to absorb light and generate reactive species. In photoinitiation, the compound absorbs UV or visible light, leading to the formation of free radicals that initiate polymerization reactions . The molecular targets and pathways involved include the activation of carbonyl groups and the generation of reactive oxygen species .
相似化合物的比较
Similar Compounds
Benzophenone, 2,4,6-trimethyl-: Similar in structure but lacks the phosphine oxide group.
Ethanone, 1-(2,4,6-trimethylphenyl)-: Another related compound with a simpler structure.
Uniqueness
Methanone, 1,3-phenylenebis[(2,4,6-trimethylphenyl)-] is unique due to its dual 2,4,6-trimethylphenyl groups and the presence of a phosphine oxide moiety. This structure imparts distinct photophysical properties, making it highly effective as a photoinitiator .
属性
CAS 编号 |
40777-49-9 |
|---|---|
分子式 |
C26H26O2 |
分子量 |
370.5 g/mol |
IUPAC 名称 |
[3-(2,4,6-trimethylbenzoyl)phenyl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C26H26O2/c1-15-10-17(3)23(18(4)11-15)25(27)21-8-7-9-22(14-21)26(28)24-19(5)12-16(2)13-20(24)6/h7-14H,1-6H3 |
InChI 键 |
XJFPHSWYBDBNTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


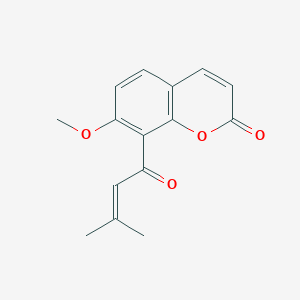
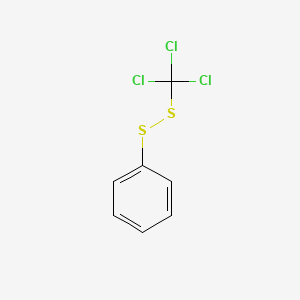
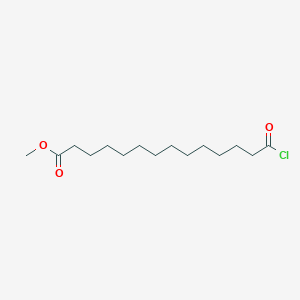

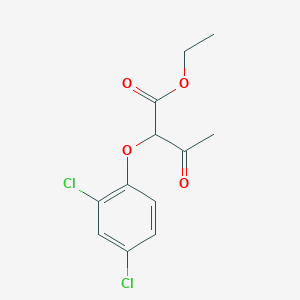
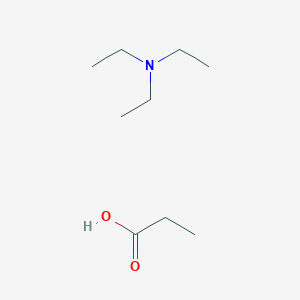
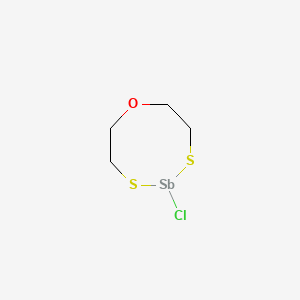

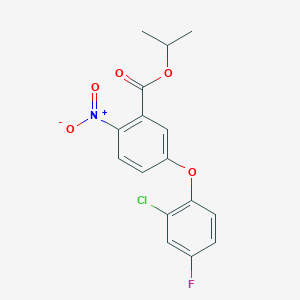
![(E,E)-1,1'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(chlorodiazene)](/img/structure/B14654668.png)
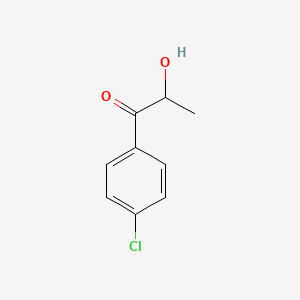
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654692.png)

